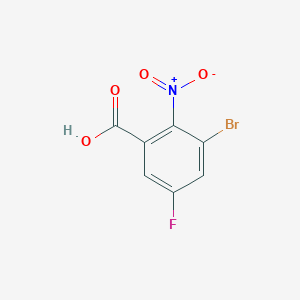

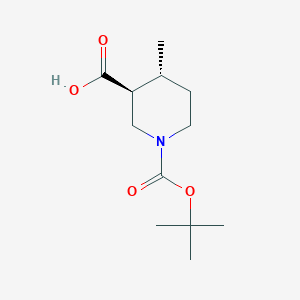

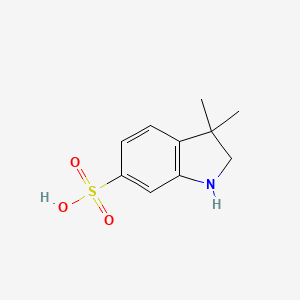

![molecular formula C10H21NO5 B1405487 [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester CAS No. 1023955-77-2](/img/structure/B1405487.png)

[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester

Vue d'ensemble

Description

“[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is an organic compound that has gained attention in the field of biological and biochemical research due to its unique properties1. It is also known as XTT1.

Synthesis Analysis

The synthesis of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is not explicitly mentioned in the search results. However, tert-butyl esters are generally used as protecting groups in organic synthesis2. They can be deprotected under mild acidic conditions2.Molecular Structure Analysis

The molecular formula of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is C10H21NO51. Its molecular weight is 235.28 g/mol1.

Chemical Reactions Analysis

The specific chemical reactions involving “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not detailed in the search results. However, tert-butyl esters are known to react with SOCl2 at room temperature to provide acid chlorides2.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not provided in the search results.Applications De Recherche Scientifique

Chemical Synthesis and Molecular Recognition :

- Used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).

- Involved in potentiometric experiments for the molecular recognition of amino acid esters in liquid polymeric membrane ion-selective electrodes (M. Kronďák, T. V. Shishkanova, R. Holakovský, R. Volf, I. Stibor, & V. Král, 2001).

Synthesis and Characterization of Liquid Crystalline Materials :

- Utilized in the synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series, examining the effect of tert-butyl tail on mesomorphism (Shavi Thakur & H. N. Patel, 2020).

Organic Synthesis and Kinetic Studies :

- Plays a role in kinetic investigations of the hydrolysis of simple aliphatic dicarboxylic tertiary butyl esters (J. D. Homan, 2010).

- Involved in the conversion of tert-butyl esters to acid chlorides using thionyl chloride (J. A. Greenberg & T. Sammakia, 2017).

Crystallographic Studies :

- Investigated in synthetic and crystallographic studies of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester (R. Kant, Vishal Singh, & A. Agarwal, 2015).

Environmental Applications :

- Assessed in the context of biodegradation and fate in soil and groundwater, particularly in relation to ethyl tert-butyl ether (ETBE) (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, & M. Spence, 2020).

Safety And Hazards

The safety and hazards associated with “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not explicitly mentioned in the search results. However, it’s important to handle all chemicals with appropriate safety measures.

Orientations Futures

The future directions for the use of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not specified in the search results. However, its unique properties suggest potential applications in the field of biological and biochemical research1.

Please note that this information is based on available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or experts in the field.

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c1-10(2,3)16-9(13)11(4)15-8-7-14-6-5-12/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFUUJSWBPEOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

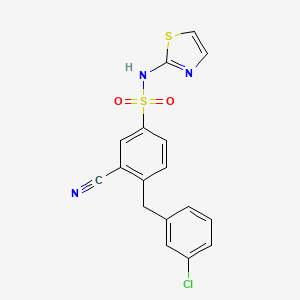

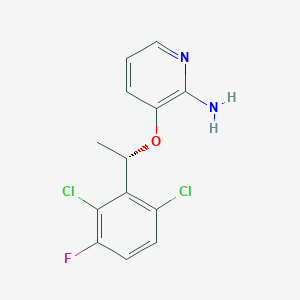

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)

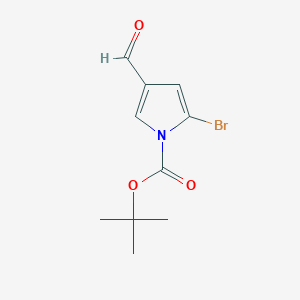

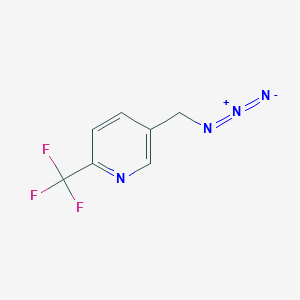

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)

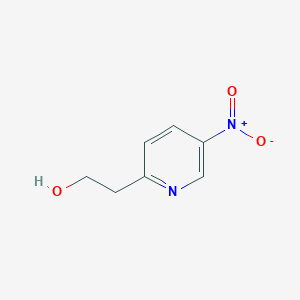

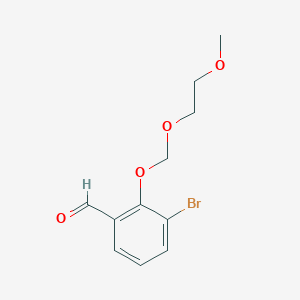

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)